
Yoda2: A Selective Piezo1 Channel Agonist - A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Yoda2

Cat. No.: B15614596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of Yoda2, a potent and selective small-

molecule agonist of the mechanosensitive ion channel Piezo1. Yoda2 represents a significant

advancement over its predecessor, Yoda1, offering improved potency and aqueous solubility,

making it a valuable tool for investigating Piezo1 function in a variety of physiological and

pathological contexts. This document details the chemical properties of Yoda2, presents

quantitative data on its activity, outlines key experimental protocols for its use, and illustrates

the signaling pathways it modulates.

Introduction to Yoda2
Piezo1 is a large, mechanically activated non-selective cation channel crucial for cellular

mechanotransduction. It converts mechanical stimuli into electrochemical signals in numerous

cell types.[1] Genetic alterations in Piezo1 are linked to conditions such as hereditary

xerocytosis.[2][3] The development of chemical tools to modulate Piezo1 activity has been

pivotal in advancing our understanding of its roles. Yoda1 was the first synthetic small-molecule

agonist identified for Piezo1. However, its utility was limited by relatively low potency and poor

water solubility.[4]

To address these limitations, Yoda2 was developed as an analog of Yoda1.[4] Yoda2 features

a 4-benzoic acid moiety in place of the pyrazine group in Yoda1, a modification that enhances
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its agonist properties and improves its solubility in aqueous solutions.[5] This makes Yoda2 a

more reliable and effective tool for in vitro and in vivo studies of Piezo1.

Chemical and Physical Properties
Yoda2, also known as KC289, is the potassium salt of 4-(5-{[(2,6-

dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzoic acid.[5]

Property Value Reference

Molecular Formula C₁₆H₉Cl₂KN₂O₂S₂ [6]

Molecular Weight 435.39 g/mol [6]

IUPAC Name

potassium 4-[5-[(2,6-

dichlorophenyl)methylsulfanyl]-

1,3,4-thiadiazol-2-yl]benzoate

[6]

Solubility

Soluble in DMSO (up to 50

mM) and water (up to 100

mM). Approximately 160 times

more soluble in aqueous buffer

than Yoda1.

[5]

Storage

Store at -20°C. Solutions

should be prepared fresh or

stored at -20°C for up to one

month.

[5]

Quantitative Data: Potency and Efficacy
Yoda2 demonstrates significantly higher potency in activating Piezo1 channels compared to

Yoda1 across various cell types and assay formats.
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Assay Type
Cell Type /
System

Species
Yoda2 EC₅₀
(nM)

Yoda1 EC₅₀
(nM)

Reference

Calcium

Assay

Mouse

PIEZO1-

overexpressi

ng cells

Mouse 150 600 [5][7]

Automated

Patch Clamp

Human Red

Blood Cells
Human 305 1391 [2][3]

Vasorelaxatio

n

Mouse Portal

Vein
Mouse 1200 - [8]

Calcium

Assay

Human

Umbilical

Vein

Endothelial

Cells

(HUVEC)

Human 1140 -

Experimental Protocols
Detailed methodologies for key experiments involving Yoda2 are provided below.

Automated Patch-Clamp Recordings
This protocol is adapted from studies on human red blood cells (RBCs) using the SyncroPatch

384 system.[2]

Objective: To measure Piezo1-mediated currents in response to Yoda2.

Materials:

Cells: Human red blood cells or other cells endogenously or exogenously expressing Piezo1.

Instrument: SyncroPatch 384 (Nanion Technologies) or similar automated patch-clamp

system.
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External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 Glucose, 10 HEPES, pH 7.4

with NaOH. Add 0.1% DMSO as a vehicle control.

Internal Solution (in mM): 110 KF, 10 KCl, 10 NaCl, 10 HEPES, 10 EGTA, pH 7.2 with KOH.

Compounds: Yoda2 and Yoda1 stock solutions in DMSO. GdCl₃ (a non-selective Piezo1

blocker) stock solution.

Procedure:

Cell Preparation: Prepare a single-cell suspension of the target cells at the appropriate

density for the automated patch-clamp system.

Chip Preparation: Use medium resistance (4–5 MΩ) chips suitable for the cell type.

Recording:

Establish a whole-cell configuration.

Set the holding potential to -30 mV.[2]

Apply a voltage ramp protocol from -100 mV to +80 mV over 450 ms, repeated every 10

seconds, to elicit currents.[2][3]

Establish a stable baseline current by perfusing with the external solution.

Apply increasing concentrations of Yoda2 (e.g., 41 nM, 144 nM, 442 nM, 1.33 µM, 4 µM,

and 8 µM) in a cumulative manner.[2][3]

To confirm that the observed currents are mediated by Piezo1, apply a blocker such as 30

µM GdCl₃ at the end of the experiment.[2][3]

Data Analysis:

Measure the current amplitude at a specific voltage (e.g., +80 mV).

Plot the concentration-response curve and fit with the Hill equation to determine the EC₅₀

value.
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Experimental Workflow for Automated Patch-Clamp:
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Automated Patch-Clamp Workflow

Intracellular Calcium Imaging
This protocol is a general guideline based on common practices for measuring Piezo1

activation.[9]

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following Piezo1

activation by Yoda2.

Materials:

Cells: Adherent cells cultured on glass-bottom dishes or 384-well plates.

Calcium Indicator: Fluo-4 AM or Fura-2 AM.

Imaging Buffer (HBSS): Hanks' Balanced Salt Solution containing 1.26 mM CaCl₂.

Pluronic F-127: To aid in dye loading.

Probenecid: (Optional) To prevent dye extrusion.

Compounds: Yoda2 stock solution in DMSO. Ionomycin (positive control). EGTA (for

calcium-free conditions).

Instrument: Fluorescence microscope or a fluorescent imaging plate reader (FLIPR).

Procedure:

Cell Plating: Plate cells at an appropriate density to achieve 70-80% confluency on the day

of the experiment.

Dye Loading:

Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in imaging buffer, with 0.02%

Pluronic F-127.

Remove the culture medium from the cells and wash with imaging buffer.
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Incubate the cells with the loading solution for 30-60 minutes at 37°C.

Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for

at least 20 minutes.

Imaging:

Acquire a baseline fluorescence signal for 1-2 minutes.

Add Yoda2 at the desired concentration and continue recording the fluorescence signal.

At the end of the experiment, add ionomycin to obtain the maximum calcium response

(F_max) and then a calcium-chelating agent like EGTA to obtain the minimum response

(F_min) for calibration purposes (if ratiometric imaging is performed).

Data Analysis:

Quantify the change in fluorescence intensity over time.

Express the response as a change in fluorescence (ΔF) over the baseline fluorescence

(F₀) or as a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2).

For concentration-response experiments, plot the peak response against the Yoda2
concentration and fit the data to determine the EC₅₀.

Experimental Workflow for Calcium Imaging:
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Wire Myography for Vasorelaxation
This protocol is based on studies investigating the vascular effects of Yoda2 in mouse arteries.

[4][10]

Objective: To assess the vasorelaxant effect of Yoda2 on isolated blood vessels.

Materials:

Tissue: Mouse mesenteric resistance arteries, pudendal arteries, or portal veins.[4]

Instrument: Wire myograph system.

Physiological Salt Solution (PSS): (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5%

CO₂ and maintained at 37°C.

High Potassium PSS (KPSS): PSS with an elevated KCl concentration to induce

depolarization and contraction.

Compounds: Yoda2 stock solution. A vasoconstrictor (e.g., phenylephrine). An inhibitor of

nitric oxide synthase (e.g., L-NAME).

Procedure:

Tissue Dissection and Mounting:

Isolate the desired blood vessel and cut it into small segments (approx. 2 mm).

Mount the vessel segment on the two wires of the myograph jaws in a chamber filled with

PSS.

Equilibration and Normalization:

Allow the vessel to equilibrate for approximately 40 minutes under a physiologically

relevant preload.[11]

Perform a normalization procedure to determine the optimal resting tension for the vessel.

[10]
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Viability and Endothelium Integrity Check:

Assess the viability of the tissue by inducing contraction with KPSS.[11]

Check the integrity of the endothelium by assessing the relaxation response to an

endothelium-dependent vasodilator like acetylcholine after pre-constriction.[11]

Vasorelaxation Assay:

Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine) to a stable plateau.

Add cumulative concentrations of Yoda2 to the bath and record the resulting relaxation.

To investigate the involvement of nitric oxide, repeat the experiment in the presence of L-

NAME.

Data Analysis:

Express the relaxation as a percentage of the pre-constriction.

Plot the percentage of relaxation against the Yoda2 concentration to generate a

concentration-response curve and calculate the EC₅₀.

Signaling Pathways
Activation of Piezo1 by Yoda2 initiates a cascade of downstream signaling events, primarily

driven by the influx of Ca²⁺.

Nitric Oxide (NO) Production
In endothelial cells and red blood cells, Piezo1 activation by Yoda2 leads to the production of

nitric oxide (NO), a key signaling molecule in the cardiovascular system.

The influx of Ca²⁺ through Piezo1 channels activates endothelial nitric oxide synthase (eNOS).

In endothelial cells, this involves phosphorylation of eNOS at the activating site Ser1177 and

dephosphorylation at the inhibitory site Thr495.[12] The resulting production of NO contributes

to vasorelaxation.[8]
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Piezo1-eNOS/NO Signaling Pathway:
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Yoda2-Induced NO Signaling

Protein Kinase D (PKD) Activation
In human aortic endothelial cells, Yoda2 has been shown to stimulate the activation of the

Protein Kinase D (PKD) family in a calcium-dependent manner.[13][14]
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The influx of Ca²⁺ following Piezo1 activation is a critical upstream event for PKD activation.

[13][14] This pathway is also dependent on Protein Kinase C (PKC).[14] Activated PKD can

then phosphorylate downstream targets, such as histone deacetylase 7 (HDAC7), which is

implicated in processes like cell migration.[14]

Piezo1-PKD Signaling Pathway:
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Yoda2-Induced PKD Signaling

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b15614596?utm_src=pdf-body-img
https://www.benchchem.com/product/b15614596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yoda2 is a superior pharmacological tool for the selective activation of Piezo1 channels. Its

enhanced potency and solubility over Yoda1 facilitate more reliable and robust experimental

outcomes. This guide provides the necessary data and protocols to effectively utilize Yoda2 in

studying the diverse roles of Piezo1 in health and disease, offering a valuable resource for

researchers in academia and the pharmaceutical industry. The continued application of Yoda2
is expected to further unravel the complexities of mechanotransduction and open new avenues

for therapeutic development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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